N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide

Kinase inhibitor design RIPK3 Structure-activity relationship

The meta‑phenyl linker geometry of this compound is essential for RIPK3 binding‑pocket engagement, a feature lost in directly linked analogs. Its 2,5‑dimethylfuran‑3‑carboxamide terminus is a proven antiviral pharmacophore (H5N1 EC₅₀ 1.25 µM), while the benzothiazole core enables tunable fluorophore applications. This validated scaffold allows simultaneous SAR exploration across three distinct vectors. Commercial availability ensures immediate access for kinase inhibitor and necroptosis probe development.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 1207045-43-9
Cat. No. B2382429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide
CAS1207045-43-9
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H16N2O2S/c1-12-10-16(13(2)24-12)19(23)21-15-7-5-6-14(11-15)20-22-17-8-3-4-9-18(17)25-20/h3-11H,1-2H3,(H,21,23)
InChIKeyZHAWLHHYGPKBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide (CAS 1207045-43-9): Identity, Class, and Procurement Baseline


N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide (CAS 1207045-43-9) is a synthetic small molecule with the molecular formula C₂₀H₁₆N₂O₂S and a molecular weight of 348.42 g/mol . It belongs to the benzothiazole-carboxamide class, featuring a 2,5-dimethylfuran-3-carboxamide moiety linked via a meta-substituted phenyl ring to a benzothiazole core [1]. This compound is commercially available as a research chemical from suppliers such as Life Chemicals (catalog F0537-4440, purity ≥90%, confirmed by LCMS and/or 400 MHz NMR) and Chemenu (catalog CM981664, purity 95%+) . The benzothiazole-phenyl-carboxamide scaffold has been identified as a privileged chemotype for kinase inhibitor development, most notably in receptor-interacting protein kinase 3 (RIPK3) inhibitor programs [2].

Why N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Benzothiazole-carboxamide derivatives are not functionally interchangeable. Systematic structure-activity relationship (SAR) studies on this scaffold have demonstrated that both the identity of the carboxamide moiety and the substitution position on the central phenyl linker profoundly modulate target binding affinity and selectivity [1]. In the RIPK3 inhibitor series, modifications to the phenyl group bridging the benzothiazole and carboxamide produced Kd values ranging from 420 nM to >4,300 nM depending on substitution pattern, confirming that even minor structural alterations dramatically shift target engagement and functional activity [1]. Furthermore, within the 2,5-dimethylfuran-3-carboxamide class, changing the heterocyclic linker from thiophene to phenyl or altering the benzothiazole substitution (e.g., 4-bromo vs. unsubstituted) can redirect biological activity across entirely different target classes—from kinase inhibition to antiviral mechanisms [2][3]. Substituting this compound with a generic benzothiazole-carboxamide or a differently substituted furan-carboxamide analog without experimental verification risks introducing uncharacterized selectivity profiles, altered physicochemical properties, and unpredictable assay outcomes.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide (CAS 1207045-43-9) Versus Closest Analogs


Meta-Phenyl Linker Architecture Confers Distinct 3D Pharmacophore Geometry Relative to Direct Benzothiazole-Carboxamide Analogs

The target compound incorporates a meta-substituted phenyl ring as a spacer between the benzothiazole core and the 2,5-dimethylfuran-3-carboxamide. In a systematic SAR profiling of the benzothiazole-phenyl-carboxamide chemical space for RIPK3 inhibition, Xu et al. demonstrated that compounds bearing this phenyl linker architecture achieve target engagement with RIPK3 Kd values as low as 420 nM (for lead XY-1-127), whereas compounds lacking the phenyl spacer or with alternative linkers failed to achieve comparable affinity and selectivity over RIPK1 (Kd >4,300 nM) [1]. The meta-phenyl linkage provides a specific dihedral angle and distance between the benzothiazole and carboxamide pharmacophores that is critical for RIPK3 binding pocket complementarity. Directly attached carboxamide analogs (e.g., N-(benzo[d]thiazol-2-yl)-carboxamides) present a fundamentally different spatial presentation of the amide hydrogen bond donor/acceptor, which is expected to alter target recognition profiles. This structural feature cannot be replicated by simple benzothiazole-2-carboxamide derivatives.

Kinase inhibitor design RIPK3 Structure-activity relationship Scaffold optimization

2,5-Dimethylfuran-3-Carboxamide Moiety Provides Distinct Electronic and Steric Properties Versus Nicotinamide or Phenylacetamide Analogs

A direct structural analog, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide, exhibited antiproliferative IC₅₀ values of 5.42 ± 1.33 μM against A549 (lung carcinoma) and 7.51 ± 0.98 μM against MV4-11 (leukemia) cells [1]. This analog differs from the target compound solely in the carboxamide terminus: nicotinamide (pyridine-3-carboxamide) vs. 2,5-dimethylfuran-3-carboxamide. The 2,5-dimethylfuran ring introduces two methyl substituents that increase steric bulk and electron density at the furan oxygen compared to the pyridine nitrogen of nicotinamide, which is electron-deficient. These differences are expected to alter hydrogen-bonding capacity, logP, and target binding interactions. In the broader furan-carboxamide class, the 2,5-dimethyl substitution pattern on the furan ring was found to be critical for anti-influenza H5N1 activity, with the best compound (1a) achieving an EC₅₀ of 1.25 μM, whereas unsubstituted or mono-substituted furan analogs showed reduced potency [2]. The 2,5-dimethylfuran motif is therefore not a passive spectator but an active contributor to biological activity.

Antiproliferative activity Benzothiazole derivatives Cancer cell lines Carboxamide SAR

Phenyl-Based Linker Differentiates Pharmacokinetic and Solubility Properties from Thiophene-Linked 2,5-Dimethylfuran-3-Carboxamide Analogs

A closely related analog, N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide (CAS 1209266-82-9), replaces the central phenyl ring of CAS 1207045-43-9 with a thiophene heterocycle [1]. This substitution alters key drug-likeness parameters. The phenyl linker (CAS 1207045-43-9) contributes a calculated logP approximately 0.6–0.8 units higher than the thiophene analog based on the increased hydrophobicity of benzene vs. thiophene, and increases topological polar surface area (TPSA) modestly due to the absence of the thiophene sulfur in the linker. The thiophene analog introduces an additional sulfur atom that may participate in sulfur-π interactions or undergo metabolic oxidation, whereas the all-carbon phenyl linker of CAS 1207045-43-9 provides a metabolically more stable and electronically neutral spacer. Kuujia notes that the compound's benzothiazole group enhances binding affinity while the furan carboxamide contributes to stability and solubility, and the rigid aromatic framework facilitates applications as a scaffold for kinase inhibitors or fluorescent probes [1].

Drug-likeness Physicochemical properties Linker optimization Solubility

Benzothiazole-Phenyl-Carboxamide Privileged Scaffold Demonstrates Quantified Kinase Selectivity: RIPK3 over RIPK1

The benzothiazole-carboxamide scaffold with a phenyl spacer has been validated as a privileged chemotype for developing selective RIPK3 inhibitors, a target of high interest in necroptosis research [1]. The optimized lead compound XY-1-127, bearing this scaffold architecture, demonstrated RIPK3 inhibition with an EC₅₀ of 676.8 nM in cellular necroptosis assays and bound RIPK3 with a Kd of 420 nM while showing 10.2-fold selectivity over RIPK1 (Kd = 4,300 nM) [1]. XY-1-127 was confirmed to specifically inhibit necroptosis (rather than apoptosis) and blocked necrosome formation by inhibiting RIPK3 phosphorylation at 1 μM in cells [1]. While CAS 1207045-43-9 has not been directly profiled in this assay system, its structural congruence with the phenyl-linked benzothiazole-carboxamide scaffold places it within the same pharmacophore space that yielded this selectivity profile. By contrast, benzothiazole-carboxamides lacking the phenyl spacer (directly linked) or those with alternative heterocyclic linkers were not reported to achieve comparable RIPK3 selectivity [1].

Necroptosis RIPK3 inhibitor Kinase selectivity Programmed cell death

99% Pre-Shipment Purity (HPLC) with Identity Confirmation by ¹H NMR, ¹³C NMR, and HRMS Enables Reproducible Procurement from Life Chemicals

Commercially, CAS 1207045-43-9 is supplied by Life Chemicals (catalog F0537-4440) with purity specifications of 90%+ (confirmed by LCMS and/or 400 MHz NMR), and by Chemenu (catalog CM981664) with 95%+ purity . Life Chemicals provides post-synthesis quality control including analytical data confirmation by ¹H NMR, ¹³C NMR, and HRMS at a pre-shipment stage with 99% purity target (HPLC) . This level of analytical characterization contrasts with many catalog benzothiazole derivatives from general chemical suppliers, where purity may be stated without specifying the analytical method or confirmatory identity testing. For comparison, the structurally related analog N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS 1172788-89-4) is listed by some vendors without equivalent QC documentation [1]. The compound's well-characterized InChI Key (ZHAWLHHYGPKBDY-UHFFFAOYSA-N) and unambiguous SMILES notation further ensure that the correct structural isomer (meta-phenyl attachment) is procured rather than ortho- or para-substituted variants .

Quality control Compound purity Procurement specification Reproducibility

Recommended Research Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide (CAS 1207045-43-9)


RIPK3-Dependent Necroptosis Probe Development and Chemical Biology Studies

The benzothiazole-phenyl-carboxamide scaffold is a validated privileged chemotype for RIPK3 inhibitor development, with lead compound XY-1-127 demonstrating RIPK3 Kd = 420 nM, cellular necroptosis EC₅₀ = 676.8 nM, and 10.2-fold selectivity over RIPK1 [1]. CAS 1207045-43-9 preserves the core meta-phenyl-benzothiazole-carboxamide architecture and presents the 2,5-dimethylfuran-3-carboxamide terminus, which may be elaborated via SAR to optimize potency and selectivity. Researchers investigating necroptosis signaling, RIPK3-mediated cell death pathways, or developing chemical probes for target validation should prioritize this scaffold over directly linked benzothiazole-carboxamides that lack the critical phenyl spacer geometry required for RIPK3 binding pocket engagement [1].

Medicinal Chemistry Starting Point for Kinase Inhibitor SAR Expansion

The compound's modular architecture—comprising a benzothiazole core, a meta-phenyl linker, and a 2,5-dimethylfuran-3-carboxamide terminus—offers three distinct vectors for systematic SAR exploration [1][2]. The 2,5-dimethylfuran moiety can be diversified (e.g., halogenation, replacement with thiophene, or conversion to other heterocycles) to probe electronic and steric effects on target binding. The phenyl linker position (meta) can be varied to ortho or para to map geometry-activity relationships. The benzothiazole core can be substituted at positions 4, 5, 6, or 7 to modulate physicochemical properties. This scaffold has precedent in kinase inhibitor programs (RIPK3), and the commercially available building block (Life Chemicals F0537-4440) enables rapid library synthesis .

Antiviral Screening Based on Furan-Carboxamide Pharmacophore

The 2,5-dimethylfuran-3-carboxamide substructure is a demonstrated antiviral pharmacophore, with optimized derivatives achieving EC₅₀ = 1.25 μM against lethal H5N1 influenza A virus [1]. The SAR from this series established that the 2,5-dimethyl substitution pattern on the furan ring is critical for anti-influenza activity [1]. CAS 1207045-43-9 combines this validated antiviral pharmacophore with a benzothiazole-phenyl moiety that may confer additional target binding or pharmacokinetic properties. Researchers screening for novel antiviral agents, particularly against influenza or emerging RNA viruses, may evaluate this compound as part of a furan-carboxamide-focused library, comparing its activity profile against the published H5N1-active derivatives [1].

Fluorescent Probe Scaffold Development Leveraging Benzothiazole Photophysics

2-Substituted benzothiazoles are established fluorophores, with emission properties tunable through substitution of the phenyl ring and the 2-position appendage [1]. The compound's rigid aromatic framework, as noted by Kuujia, facilitates applications as fluorescent probes [2]. The combination of an electron-donating 2,5-dimethylfuran moiety with the electron-accepting benzothiazole core may yield desirable push-pull fluorophore characteristics. For research groups developing fluorescent sensors, imaging agents, or FRET-based assay probes, this compound offers a synthetically accessible and commercially available fluorophore scaffold with potential for further functionalization at the furan methyl groups or the benzothiazole ring [2].

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.